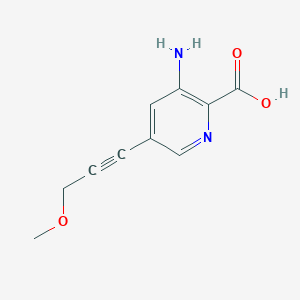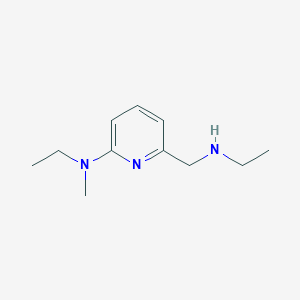![molecular formula C14H19N3O5S B8312439 methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-76-7](/img/structure/B8312439.png)
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, bioorganic chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives typically involves cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method includes transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:
Chalcogenation (sulfenylation and selenylation): This reaction proceeds under mild conditions and can be executed on a gram scale.
Arylation: Catalytic photoredox C−H arylation with aryl diazonium salts as aryl radical sources.
Common Reagents and Conditions
Chalcogenation: Utilizes reagents like aryl sulfenyl and selenyl derivatives under mild conditions.
Arylation: Involves eosin Y disodium salt (EY-Na2) as a photocatalyst and green light (510 nm) irradiation.
Major Products
Aplicaciones Científicas De Investigación
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds are used as building blocks for developing drugs with cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective activities.
Bioorganic Chemistry: They are employed in the synthesis of biologically active molecules and fluorescent sensing and labeling agents.
Materials Science: Used as scaffolds for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives involves interactions with various molecular targets and pathways. For instance, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate metal ions, influencing biological activities . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share structural similarities but exhibit different biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These include various substituted derivatives with diverse biological activities.
Uniqueness
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal and materials science further highlight its uniqueness.
Propiedades
Número CAS |
125055-76-7 |
|---|---|
Fórmula molecular |
C14H19N3O5S |
Peso molecular |
341.38 g/mol |
Nombre IUPAC |
methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2.CH4O3S/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;1-5(2,3)4/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H3,(H,2,3,4) |
Clave InChI |
WRYHOXBDGPGYIB-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.CS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(dimethylamino)prop-2-enoyl]-1-[4-(trifluoromethyl)phenyl]pyridazin-4(1H)-one](/img/structure/B8312388.png)



![1-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-propan-2-one](/img/structure/B8312421.png)
![N4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-aminoisonicotinamide](/img/structure/B8312429.png)


